molecular formula C6H8Cl2 B1583705 1,1-Dichloro-4-methylpenta-1,3-diene CAS No. 55667-43-1

1,1-Dichloro-4-methylpenta-1,3-diene

Cat. No. B1583705
CAS RN: 55667-43-1
M. Wt: 151.03 g/mol
InChI Key: YYOLVILSZOVWLS-UHFFFAOYSA-N
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Description

1,1-Dichloro-4-methylpenta-1,3-diene is a chemical compound with the molecular formula C6H8Cl2 . It is a derivative of 4-methyl-1,3-pentadiene .


Synthesis Analysis

A method for the preparation of 1,1-dichloro-4-methyl-1,3-pentadiene from 1,1,1,3-tetrachloro-3-alkoxypropanes has been proposed . The process involves heating 1,1-dichloro-3-ethoxy-4-methyl-1-pentene with catalytic amounts of SnCl4 or ZnCl2, which results in the elimination of ethanol and the formation of 1,1-dichloro-4-methyl-1,3-pentadiene .


Molecular Structure Analysis

The molecular structure of 1,1-Dichloro-4-methylpenta-1,3-diene can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,1-Dichloro-4-methylpenta-1,3-diene include a molecular weight of 151.03 , a density of 1.1±0.1 g/cm3 , and a boiling point of 168.5±13.0 °C at 760 mmHg .

Scientific Research Applications

Electrochemical Synthesis

1,1-Dichloro-4-methylpenta-1,3-diene has been explored in the context of electrochemical synthesis. A study by Fechtel and Matschiner (1989) demonstrated its production through the electrochemical reaction of polychloroalkenes. This method represents a novel approach to synthesizing this compound, offering potential for more efficient production techniques (Fechtel & Matschiner, 1989).

Solid-State Structure and Reduction Studies

Research by Bankwitz et al. (1995) investigated the synthesis, solid-state structure, and reduction processes related to 1,1-dichloro-4-methylpenta-1,3-diene. Their findings contribute to a deeper understanding of the compound's physical and chemical properties, which is crucial for potential applications in material science and chemistry (Bankwitz et al., 1995).

Isomerization in Metal Complexes

The isomerization of rhodium-complexed 1,1-dichloro-4-methylpenta-1,3-diene has been studied by Arthurs et al. (1975). This research provides insights into the behavior of this diene when coordinated to transition metals, which is relevant for catalysis and organic synthesis (Arthurs et al., 1975).

Photochemical Studies

Investigations into the photochemistry of 1,1-dichloro-4-methylpenta-1,3-diene offer valuable information about its behavior under light exposure. Rondelez and Boué (1976) conducted studies that revised mechanisms in diene photochemistry, crucial for understanding its applications in photochemical reactions (Rondelez & Boué, 1976).

Ene Reactions and Stereoselectivity

The compound's role in ene reactions has been explored, as shown in the work of Lee, Newman, and Taylor (1979). Their research highlights the stereoselective nature of these reactions, which is significant for synthetic applications in organic chemistry (Lee, Newman, & Taylor, 1979).

Synthetic Routes for Phenols and Salicylates

Chan and Brownbridge (1981) demonstrated the use of 1,1-dichloro-4-methylpenta-1,3-diene in synthesizing substituted phenols and salicylates. This represents an important contribution to organic synthesis, particularly in the pharmaceutical and agrochemical industries (Chan & Brownbridge, 1981).

Safety And Hazards

The safety data sheet for 1,1-Dichloro-4-methylpenta-1,3-diene indicates that it is for R&D use only and not for medicinal, household, or other uses .

properties

IUPAC Name

1,1-dichloro-4-methylpenta-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Cl2/c1-5(2)3-4-6(7)8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYOLVILSZOVWLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=C(Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1069037
Record name 1,3-Pentadiene, 1,1-dichloro-4-methyl-
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Molecular Weight

151.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dichloro-4-methylpenta-1,3-diene

CAS RN

55667-43-1
Record name 1,1-Dichloro-4-methyl-1,3-pentadiene
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Record name 1,3-Pentadiene, 1,1-dichloro-4-methyl-
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Record name 1,3-Pentadiene, 1,1-dichloro-4-methyl-
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Record name 1,3-Pentadiene, 1,1-dichloro-4-methyl-
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Record name 1,1-dichloro-4-methylpenta-1,3-diene
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Record name 1,1-Dichloro-4-methyl-1,3-pentadiene
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Synthesis routes and methods

Procedure details

A portion of the effluent from Example 6 was taken, containing 800 m mole trichloroethylene, 35 m mole 2,5-dimethylhexa-1,5-diene and 91 m mole 1,1-dichloro-4-methylpenta-1,4-diene. This mixture was subjected to fractional distillation, and about 600 m mole of trichloroethylene were removed slowly at ≯ 87° C. The residue was treated with p-toluene sulphonic acid (1% by weight) in an autoclave at 150° for 4 hours under autogeneous pressure. Essentially complete isomerisation of the dienes to their conjugated isomers was effected by this treatment. The mixture was fractionally distilled to yield 2,5-dimethylhexa-2,4-diene (28 m mole) and 1,1-dichloro-4-methylpenta-1,3-diene (80 m mole).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
EA Shapiro, TN Romanova, IE Dolgii… - Bulletin of the Academy …, 1987 - Springer
Conclusions 1. Esterification of glycine toluene-p-sulfonate with 2-hydroxyethyl butyl sulfide followed by diazotization of the resulting aminoacetic ester has given the novel 2-…
Number of citations: 3 link.springer.com
YV Tomilov, DN Platonov, GP Okonnishnikova… - Russian Chemical …, 2012 - Springer
Thermal decomposition of 1-(4-methoxyphenyl)- and 1-(4-fluorophenyl)hepta(methoxycarbonyl)-3a,7a-dihydroindazoles at 135 C in the presence of allyl or propargyl halides leads to …
Number of citations: 1 link.springer.com
AR Mikaelyan - Russian journal of organic chemistry, 2010 - Springer
A new method of synthesis was developed for functionally substituted cyclobutanecarboxylic acids based on an intramolecular cyclization of derivatives of the 2,2,4,6,6-pentachloro-3,3-…
Number of citations: 1 link.springer.com
T Kantaria, T Kantaria, P Heiduschka, N Eter… - 6-TH …, 2023 - chemistry.ge
Ocular drug delivery for treating various eye diseases still remains a challenge in ophthalmology. One promising way of overcoming this problem is to use the nanoscale biodegradable …
Number of citations: 0 chemistry.ge
B Schaefer, B Schaefer - Natural Products in the Chemical Industry, 2014 - Springer
Plant protection is more necessary today than ever before. It is of prime importance for the safeguarding of our food supply. Whereas over the last 50 years the usable agricultural area …
Number of citations: 0 link.springer.com
U Fechtel, H Matschiner - ChemInform, 1990 - Wiley Online Library
Number of citations: 1

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